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Introduction
Lipid nanoparticles (LNPs) have emerged as a leading platform for the delivery of nucleic acid

therapeutics, most notably demonstrated by the success of mRNA-based COVID-19 vaccines.

The ability to direct these nanoparticles to specific organs beyond the liver is a critical next step

in expanding their therapeutic potential. The spleen, a major secondary lymphoid organ, is a

prime target for immunotherapies, vaccine development, and treatments for hematological

disorders. The novel ionizable lipid, 12T-O14, has been identified as a key component in

redirecting liver-tropic LNPs to the spleen. This document provides detailed application notes

and protocols for the formulation, characterization, and in vivo evaluation of spleen-targeting

LNPs incorporating 12T-O14.

Principle of Spleen-Targeting with 12T-O14
Standard LNP formulations often exhibit a strong tropism for the liver due to their interaction

with apolipoprotein E (ApoE) in the bloodstream. The incorporation of specific lipids, such as

the permanently cationic lipid 12T-O14, can alter the surface properties and protein corona of

the LNPs. This modification is believed to facilitate interactions with specific cell types within

the spleen, such as T cells, B cells, and antigen-presenting cells (APCs), leading to enhanced

uptake in this organ.[1][2] The ratio of total lipids to mRNA has been shown to be a critical

parameter in modulating this organ-specific targeting, with lower ratios favoring spleen delivery.

[3]
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Quantitative Data Summary
The following tables summarize the key quantitative parameters of spleen-targeting LNPs.

These values are compiled from various studies and represent typical characteristics.

Table 1: Physicochemical Properties of Spleen-Targeting LNPs

LNP
Formulation

Particle Size
(nm)

Polydispersity
Index (PDI)

Zeta Potential
(mV)

Encapsulation
Efficiency (%)

Spleen-Targeting

LNP (with

anionic lipid)

~150 < 0.2 ~ -10 > 85%

MC3/12T-O14

LNP (10:1

lipid:mRNA)

Not explicitly

stated

Not explicitly

stated

Not explicitly

stated

> 85% (Typical

for LNPs)

20%PA LNP

(spleen-targeted)
~100-200 < 0.2 Slightly negative High

Note: Data is aggregated from multiple sources. Specific values can vary based on the precise

formulation and manufacturing process.[4][5][6][7]

Table 2: In Vivo Biodistribution and Efficacy

LNP Formulation
Administration
Route

Primary Target
Organ(s)

Relative Spleen
Expression (vs.
Liver)

Optimized DODAP-

LNP (0.8 mg/kg)
Intravenous Spleen 41-fold higher

MC3/12T-O14 LNP

(10:1 lipid:mRNA)
Intravenous Spleen

Significantly higher

than liver at this ratio

20%PA LNP Intravenous Spleen

Pronounced spleen

targeting observed in

imaging
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Note: Expression levels are often measured using reporter genes like luciferase and can be

influenced by the dose and time of measurement.[3][4][5]

Experimental Protocols
Protocol 1: Formulation of Spleen-Targeting LNPs with
12T-O14
This protocol describes the formulation of spleen-targeting LNPs using a microfluidic mixing

method.

Materials:

Ionizable lipid (e.g., DLin-MC3-DMA)

12T-O14

Helper lipid (e.g., DOPE or DSPC)

Cholesterol

PEG-lipid (e.g., DMG-PEG2000)

mRNA encoding the protein of interest

Ethanol (anhydrous)

Citrate buffer (10 mM, pH 4.0)

Phosphate-buffered saline (PBS), pH 7.4

Microfluidic mixing device (e.g., NanoAssemblr®)

Dialysis cassette (10 kDa MWCO)

Procedure:

Prepare Lipid Stock Solution: Dissolve the ionizable lipid, 12T-O14, helper lipid, cholesterol,

and PEG-lipid in ethanol at the desired molar ratio. A common starting point for spleen
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targeting is a four-component LNP with the addition of a SORT molecule like 12T-O14.[8]

The final total lipid concentration in ethanol should be between 10-25 mM.

Prepare mRNA Solution: Dilute the mRNA in 10 mM citrate buffer (pH 4.0) to the desired

concentration.

Microfluidic Mixing: a. Set up the microfluidic mixing device according to the manufacturer's

instructions. b. Load the lipid-ethanol solution into one syringe and the mRNA-citrate buffer

solution into another. c. Set the flow rate ratio (aqueous:ethanolic) to 3:1. d. Initiate mixing.

The rapid mixing of the two phases will lead to the self-assembly of LNPs.

Dialysis: a. Transfer the resulting LNP solution to a dialysis cassette. b. Dialyze against PBS

(pH 7.4) overnight at 4°C with at least two buffer changes to remove ethanol and non-

encapsulated mRNA.

Concentration and Sterilization: a. If necessary, concentrate the LNP solution using a

centrifugal filter device. b. Sterilize the final LNP formulation by passing it through a 0.22 µm

syringe filter.

Characterization: Proceed to Protocol 2 for the characterization of the formulated LNPs.

Protocol 2: Characterization of Spleen-Targeting LNPs
1. Particle Size and Polydispersity Index (PDI) Measurement:

Dilute a small aliquot of the LNP solution in PBS.

Measure the hydrodynamic diameter and PDI using Dynamic Light Scattering (DLS).

2. Zeta Potential Measurement:

Dilute the LNP solution in an appropriate buffer (e.g., 10 mM NaCl).

Measure the surface charge using a Zetasizer.

3. mRNA Encapsulation Efficiency:

Use a nucleic acid quantification assay (e.g., RiboGreen assay).
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Measure the fluorescence of the LNP sample before and after lysis with a detergent (e.g.,

1% Triton X-100).

The encapsulation efficiency is calculated as: ((Total RNA fluorescence - Free RNA

fluorescence) / Total RNA fluorescence) x 100%

Protocol 3: In Vivo Administration and Biodistribution
Analysis
Animal Model:

BALB/c or C57BL/6 mice (6-8 weeks old) are commonly used. All animal procedures must

be approved by the institutional animal care and use committee.

Administration:

Dilute the LNP-mRNA formulation in sterile PBS to the desired final concentration.

Administer the formulation to mice via intravenous (IV) injection into the tail vein. A typical

dose is 0.1-1.0 mg of mRNA per kg of body weight.[9]

Biodistribution Analysis (using Luciferase Reporter Gene):

At a predetermined time point post-injection (e.g., 4, 6, or 24 hours), administer D-luciferin

(150 mg/kg) to the mice via intraperitoneal injection.[3]

After 10-15 minutes, anesthetize the mice and perform in vivo imaging using an In Vivo

Imaging System (IVIS).

Following in vivo imaging, euthanize the mice and harvest the spleen, liver, lungs, heart, and

kidneys.

Perform ex vivo imaging of the harvested organs to quantify the bioluminescence signal in

each organ.

Homogenize the organs and perform a luciferase assay on the tissue lysates for a more

quantitative measurement of protein expression.
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Caption: Experimental workflow for spleen-targeting LNP formulation and evaluation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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